molecular formula C18H24N4O4 B593039 AB-PINACA pentanoic acid metabolite CAS No. 1879029-93-2

AB-PINACA pentanoic acid metabolite

Cat. No.: B593039
CAS No.: 1879029-93-2
M. Wt: 360.4 g/mol
InChI Key: QNEBIXFSJOHXCK-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

    • Research on AB-PINACA N-pentanoic acid metabolite is limited due to its status as a metabolite.
    • it may serve as a useful marker in forensic toxicology, identifying AB-PINACA exposure.
    • Further studies are needed to explore its potential applications in chemistry, biology, and medicine.
  • Safety and Hazards

    AB-PINACA and its metabolites can cause severe adverse health effects. Over the past couple of years, clusters of cases of severe toxic effects and deaths related to AB-PINACA use have increased in the United States .

    Future Directions

    An encouraging trend is the recent reduction in the number of new synthetic cannabinoids introduced per year . With global collaboration and communication, we can improve education of the public about the toxicity of new synthetic cannabinoids and our response to their introduction .

    Mechanism of Action

    Target of Action

    AB-PINACA pentanoic acid metabolite is a major urinary metabolite of the synthetic cannabinoid AB-PINACA . It shows high affinity for the cannabinoid CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and cognitive functions .

    Mode of Action

    This compound, like other synthetic cannabinoids, is designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the main psychoactive constituent of cannabis . It binds to the CB1 and CB2 receptors, stimulating the endocannabinoid system . Compared to thc, ab-pinaca has been found to have greater efficacy for g-protein activation and higher potency for adenylyl cyclase inhibition .

    Biochemical Pathways

    The major metabolic reactions of AB-PINACA include pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation . These metabolic reactions result in the formation of various metabolites, including the pentanoic acid metabolite .

    Pharmacokinetics

    AB-PINACA and its metabolites predominate in urine, making detection of specific metabolites the most reliable way for proving intake in clinical and forensic specimens

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the legal status of synthetic cannabinoids like AB-PINACA varies depending on the country, which can impact its use and the resulting health effects . Furthermore, new substances are constantly replacing newly controlled drugs, making it challenging for legislative authorities to keep up with the dynamic market .

    Preparation Methods

    • The synthetic route for AB-PINACA N-pentanoic acid metabolite involves the metabolism of AB-PINACA in vivo.
    • Industrial production methods are not well-documented, as this compound is primarily encountered as a metabolite in biological samples.
  • Chemical Reactions Analysis

    • AB-PINACA N-pentanoic acid metabolite likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions for these reactions are not specifically reported.
    • Major products formed during these transformations remain to be fully characterized.
  • Comparison with Similar Compounds

    • AB-PINACA N-pentanoic acid metabolite shares similarities with other alkylindole cannabinoids.
    • Its uniqueness lies in its specific metabolic pathway, distinguishing it from other related compounds.

    Properties

    IUPAC Name

    5-[3-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]pentanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QNEBIXFSJOHXCK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H24N4O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301017710
    Record name AB-PINACA pentanoic acid metabolite
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301017710
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    360.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1879029-93-2
    Record name AB-PINACA pentanoic acid metabolite
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301017710
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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